molecular formula C17H19N3O2 B3015684 1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1172387-28-8

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B3015684
CAS No.: 1172387-28-8
M. Wt: 297.358
InChI Key: ONXOYKDFABUIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring substituted with a benzoyl group and a 1,3,4-oxadiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
  • 1-benzoyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
  • 1-benzoyl-4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine

Uniqueness

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXOYKDFABUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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